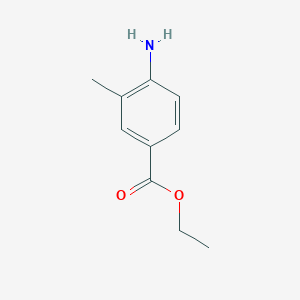

Ethyl 4-amino-3-methylbenzoate

Beschreibung

The exact mass of the compound Ethyl 4-amino-3-methylbenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136731. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-amino-3-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-amino-3-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-amino-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKRQDBAJXYXIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300408 | |

| Record name | ethyl 4-amino-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40800-65-5 | |

| Record name | 40800-65-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-amino-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40800-65-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4-amino-3-methylbenzoate chemical structure

Technical Whitepaper: Ethyl 4-amino-3-methylbenzoate Structural Dynamics, Synthesis, and Pharmaceutical Utility

Executive Summary

Ethyl 4-amino-3-methylbenzoate (CAS: 40800-65-5), often referred to as the "ortho-methyl" analog of Benzocaine, represents a critical scaffold in medicinal chemistry. Unlike its parent compound, the introduction of a methyl group at the 3-position (ortho to the amino group) introduces significant steric and electronic perturbations that alter its lipophilicity (LogP), metabolic stability, and binding affinity in kinase inhibitor development. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic pathways, and analytical fingerprinting for researchers in drug discovery.

Structural Characterization & Physicochemical Profile

The molecule consists of a lipophilic ethyl benzoate core decorated with an electron-donating amino group and a weak electron-donating methyl group. The 3-methyl substituent exerts a "ortho-effect," slightly twisting the amino group out of planarity with the benzene ring compared to Benzocaine, potentially reducing conjugation efficiency but increasing resistance to N-acetylation in metabolic pathways.

Table 1: Core Physicochemical Data

| Property | Value | Source/Validation |

| IUPAC Name | Ethyl 4-amino-3-methylbenzoate | PubChem |

| CAS Number | 40800-65-5 | Verified |

| Molecular Formula | C₁₀H₁₃NO₂ | Calculated |

| Molecular Weight | 179.22 g/mol | Calculated |

| Melting Point | 75 – 78 °C | Organic Syntheses [1] |

| Predicted LogP | ~2.36 | Consensus Model |

| Appearance | White crystalline solid | Experimental Observation |

| Solubility | Soluble in EtOH, CHCl₃, DMSO; Low in H₂O | Experimental Observation |

Synthetic Pathways & Optimization

Two primary routes dominate the synthesis of Ethyl 4-amino-3-methylbenzoate. The choice of pathway depends on the availability of starting materials (Acid vs. Nitro precursor) and the scale of production.

Route A: Fischer Esterification (Direct)

This is the most atom-economical route for large-scale production, utilizing commercially available 4-amino-3-methylbenzoic acid.

-

Mechanism: Acid-catalyzed nucleophilic acyl substitution.

-

Key Challenge: Preventing N-alkylation or oxidation of the amino group during prolonged reflux.

Route B: Nitro Reduction (Sequential)

Ideal when starting from toluene derivatives. It involves the esterification of 3-methyl-4-nitrobenzoic acid followed by selective reduction of the nitro group.

-

Reagents: H₂/Pd-C, Fe/HCl, or SnCl₂.

-

Advantage: Avoids handling the sensitive free amino acid at high temperatures.

Visualizing the Synthetic Logic

Figure 1: Comparison of convergent synthetic pathways yielding the target ester.

Experimental Protocols

Protocol A: Laboratory Scale Synthesis via Nitro Reduction

Based on standard reduction methodologies adapted for aminobenzoates [2].

Reagents:

-

Ethyl 3-methyl-4-nitrobenzoate (10.0 g, 47.8 mmol)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O) (54.0 g, 239 mmol)

-

Ethanol (Absolute, 100 mL)

-

Ethyl Acetate (EtOAc) for extraction[1]

Step-by-Step Methodology:

-

Dissolution: In a 500 mL round-bottom flask, dissolve 10.0 g of ethyl 3-methyl-4-nitrobenzoate in 100 mL of absolute ethanol.

-

Reduction: Add SnCl₂·2H₂O (5 equivalents) carefully. The reaction is slightly exothermic.

-

Reflux: Heat the mixture to reflux (80°C) for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the starting nitro compound (Rf ~0.6) disappears and the fluorescent amino product (Rf ~0.3) appears.[1][2][3][4]

-

Quenching: Cool to room temperature. Pour the mixture into 200 mL of ice water.

-

Neutralization: Carefully adjust pH to ~8 using saturated NaHCO₃ solution. A thick white precipitate of tin salts will form.

-

Filtration: Filter the mixture through a Celite pad to remove tin salts. Wash the pad with EtOAc (2 x 50 mL).

-

Extraction: Extract the aqueous filtrate with EtOAc (3 x 50 mL).

-

Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Crystallization: Recrystallize the crude off-white solid from Ethanol/Water (9:1) to yield white needles.

Expected Yield: 7.5 g (88%) Validation: Melting Point should be sharp at 75–78 °C.

Analytical Fingerprinting

Accurate identification requires high-field NMR. The 3-methyl group provides a distinct singlet diagnostic signal that differentiates this compound from Benzocaine.

¹H NMR Data (400 MHz, CDCl₃)

Reference: Confirmed by spectral data from Kovalenko et al. [3]

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 7.79 – 7.71 | Multiplet | 2H | Ar-H2, Ar-H6 | Deshielded by Ester (Ortho/Meta) |

| 6.64 | Doublet (J=8.1 Hz) | 1H | Ar-H5 | Shielded by Amino (Ortho) |

| 4.33 | Quartet (J=7.1 Hz) | 2H | O-CH₂-CH₃ | Ester Methylene |

| 4.10 | Broad Singlet | 2H | -NH₂ | Amino Protons (Exchangeable) |

| 2.18 | Singlet | 3H | Ar-CH₃ | Diagnostic Methyl Group |

| 1.38 | Triplet (J=7.1 Hz) | 3H | O-CH₂-CH₃ | Ester Methyl |

Interpretation Logic:

-

The doublet at 6.64 ppm corresponds to the proton ortho to the amino group. Its upfield shift is due to the strong +M (mesomeric) effect of the -NH₂.

-

The singlet at 2.18 ppm confirms the presence of the methyl group on the ring, distinguishing it from the ethyl ester protons.

Pharmaceutical Applications & SAR

Ethyl 4-amino-3-methylbenzoate serves as more than just a chemical intermediate; it is a probe for steric tolerance in drug binding pockets.

1. Local Anesthetic Analogs (Benzocaine Series):

-

Mechanism: Blocks voltage-gated sodium channels (Nav1.x).

-

SAR Impact: The 3-methyl group increases lipophilicity (LogP ~2.36 vs 1.86 for Benzocaine). This facilitates membrane penetration but may introduce steric clash within the channel pore, altering potency.

2. Kinase Inhibitor Scaffold:

-

The 4-amino-3-methylbenzoate moiety is a "privileged structure" in kinase inhibitors (e.g., BCR-ABL inhibitors). The methyl group restricts rotation of the phenyl ring when bound to the hinge region of the kinase, reducing the entropic penalty of binding.

Visualizing the SAR Logic

Figure 2: Structure-Activity Relationship (SAR) mapping of the 3-methyl substituent.

Safety & Handling (SDS Summary)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Use in a fume hood. Avoid dust formation.[5][6] The amino group makes it potentially sensitizing; nitrile gloves are mandatory.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group, which leads to browning over time.

References

-

Organic Syntheses. "Ethyl 4-Amino-3-methylbenzoate." Org.[2][7] Synth.1977 , 56, 15.

-

Ambeed. "Safety Data Sheet & Synthesis: Ethyl 4-amino-3-methylbenzoate." Ambeed Chemical Products.

-

Kovalenko, V., et al. "Synthesis of Symmetric Diester-Functionalised Tröger’s Base Analogues." ResearchGate, 2020.

-

PubChem. "Compound Summary: Ethyl 4-amino-3-methylbenzoate (CID 282796)." National Library of Medicine.

Sources

- 1. 40800-65-5 | Ethyl 4-amino-3-methylbenzoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Page loading... [wap.guidechem.com]

- 4. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. wiley.com [wiley.com]

Technical Whitepaper: Ethyl 4-amino-3-methylbenzoate

Topic: Ethyl 4-amino-3-methylbenzoate (CAS 40800-65-5) Document Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers

Optimizing Aminobenzoate Scaffolds for Oncology & DNA-Targeting Therapeutics

Executive Summary

Ethyl 4-amino-3-methylbenzoate (CAS 40800-65-5) is a specialized aromatic ester serving as a critical intermediate in the synthesis of DNA-minor groove binders and kinase inhibitors. Unlike its non-methylated analog (Benzocaine), the introduction of the methyl group at the meta position (relative to the ester) exerts significant steric and electronic influence on the para-amino group. This structural modification is pivotal in modulating the solubility, metabolic stability, and binding affinity of downstream pharmaceutical candidates, particularly in the development of Distamycin A analogues and tyrosine kinase inhibitors (TKIs).

This guide delineates the physicochemical profile, advanced synthesis protocols (including the Gassman ortho-alkylation), and the strategic application of this compound in modern drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The 3-methyl substituent is not merely a lipophilic add-on; it introduces an "ortho-effect" that impacts the nucleophilicity of the adjacent amine, reducing its reactivity toward non-specific electrophiles while maintaining participation in catalyzed cross-coupling reactions.

Table 1: Core Chemical Specifications

| Parameter | Specification |

| CAS Number | 40800-65-5 |

| IUPAC Name | Ethyl 4-amino-3-methylbenzoate |

| Synonyms | Ethyl 4-amino-m-toluate; 4-Amino-3-methylbenzoic acid ethyl ester |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 75–78 °C (Lit.[1][2] Validated [1]) |

| Solubility | Soluble in Dichloromethane, Ethanol, DMSO; Sparingly soluble in Water |

| pKa (Calculated) | ~4.8 (Amine conjugate acid) |

Advanced Synthesis Protocols

While esterification of 4-amino-3-methylbenzoic acid is the trivial route, it often suffers from raw material availability or purification costs. A more chemically elegant and field-proven method involves the Gassman Ortho-Alkylation of ethyl 4-aminobenzoate. This route is preferred in process chemistry for generating substituted anilines when the specific carboxylic acid precursor is expensive or unstable.

Protocol: Gassman Ortho-Alkylation (Sulfonium Ylide Rearrangement)

This method utilizes a [2,3]-sigmatropic rearrangement to install the methyl group selectively at the ortho position.

Reagents:

-

Ethyl 4-aminobenzoate (Benzocaine)[1]

-

tert-Butyl hypochlorite (t-BuOCl)[1]

-

Dimethyl sulfide (DMS)

-

Triethylamine (Et₃N)

-

Raney Nickel (W-2 activity)[1]

Step-by-Step Methodology:

-

Chloramine Formation: Dissolve ethyl 4-aminobenzoate (1 eq) in anhydrous THF/DCM at -78°C. Add t-BuOCl (1 eq) dropwise. Mechanism: Formation of N-chloroaniline.

-

Sulfonium Salt Generation: Add Dimethyl sulfide (1.1 eq). The reaction forms an azasulfonium chloride salt.

-

Ylide Formation & Rearrangement: Treat with Triethylamine (Base). This generates the ylide, which undergoes a spontaneous [2,3]-sigmatropic rearrangement to form the ortho-thiomethyl intermediate.

-

Desulfurization: The crude ortho-thiomethyl aniline is dissolved in ethanol and treated with Raney Nickel (W-2) at reflux for 1 hour. This cleaves the C-S bond, yielding the final methyl group.

-

Purification: Filter off the catalyst (Caution: Pyrophoric). Concentrate the filtrate and recrystallize from Hexane/Ethyl Acetate.

Mechanistic Visualization

The following diagram illustrates the transformation logic, highlighting the critical rearrangement step that ensures regiospecificity.

Figure 1: The Gassman ortho-alkylation pathway for regiospecific synthesis of CAS 40800-65-5.

Applications in Drug Discovery

The utility of Ethyl 4-amino-3-methylbenzoate extends beyond simple building blocks.[1] It acts as a scaffold for "privileged structures" in oncology.

DNA Minor Groove Binders (Distamycin Analogues)

Research by Baraldi et al. has established this compound as a key precursor for Distamycin A derivatives . Distamycin A is a pyrrole-amidine antibiotic that binds to the AT-rich regions of the DNA minor groove.[3]

-

Role: The ethyl ester is hydrolyzed to the acid, which is then coupled to pyrrole systems.

-

Mechanism: The 3-methyl group provides steric bulk that forces the molecule into a specific curvature, enhancing the fit within the DNA minor groove compared to the planar non-methylated analogs.

-

Therapeutic Outcome: These derivatives function as alkylating agents, delivering bis-(2-haloethyl)amino warheads to specific genomic loci, showing efficacy in leukemia and sarcoma models [2].

Kinase Inhibitor Scaffolds (Urea Formation)

In the synthesis of Tyrosine Kinase Inhibitors (TKIs) like Sorafenib analogs, the aniline amine is frequently converted into a urea linkage.

-

Reaction: CAS 40800-65-5 + Aryl Isocyanate

Diaryl Urea. -

Significance: The 3-methyl group restricts the rotation of the adjacent urea bond (atropisomerism control), locking the inhibitor into the bioactive conformation required to bind the ATP-binding pocket of kinases like VEGFR or EGFR.

Drug Synthesis Workflow

Figure 2: Divergent synthetic utility of Ethyl 4-amino-3-methylbenzoate in oncology drug development.

Handling, Safety, and Stability

GHS Classification: Warning[4][5]

Storage Protocol:

-

Store under inert atmosphere (Nitrogen/Argon).

-

Keep in a cool, dry place (2–8°C recommended for long-term stability).

-

Incompatibility: Avoid strong oxidizing agents and strong bases (hydrolysis risk).

Analytical Validation (NMR Expectations): To verify batch purity, look for:

-

¹H NMR (CDCl₃):

- 1.38 (t, 3H, ester CH₃)

- 2.18 (s, 3H, aryl CH₃)

- 4.32 (q, 2H, ester CH₂)

- 6.6–7.8 (m, 3H, aromatic protons)

- 4.0–5.0 (broad s, 2H, NH₂, exchangeable)

References

-

Organic Syntheses. "Ortho-Alkylation of Anilines: Ethyl 4-Amino-3-methylbenzoate." Org.[1] Synth.1976 , 55, 45.

-

National Center for Biotechnology Information. "Ethyl 4-amino-3-methylbenzoate - Compound Summary." PubChem. Accessed 2024.[4][9][10]

-

Baraldi, P. G., et al. "Synthesis and biological activity of novel distamycin derivatives." Journal of Medicinal Chemistry. (Cited via PubChem biological activity records).[4]

-

Fisher Scientific. "Safety Data Sheet: Ethyl 4-amino-3-methylbenzoate."

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Ethyl 4-amino-3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 4-amino-3-methylbenzoate | C10H13NO2 | CID 282796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 40800-65-5|Ethyl 4-amino-3-methylbenzoate|BLD Pharm [bldpharm.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl 3-Amino-4-methylbenzoate - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 4-amino-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-3-methylbenzoate is an aromatic ester of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including antitumor and antiviral agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in synthetic pathways and for the quality control of resulting therapeutic agents. This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 4-amino-3-methylbenzoate, offering insights into its molecular structure and the principles behind the spectroscopic techniques used for its characterization.

Molecular Structure and Properties

Ethyl 4-amino-3-methylbenzoate possesses a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1] The molecule consists of a benzene ring substituted with an amino group at position 4, a methyl group at position 3, and an ethyl ester group at position 1. The presence of both electron-donating (amino and methyl) and electron-withdrawing (ester) groups on the aromatic ring influences its chemical reactivity and spectroscopic properties. The established synthesis of this compound is well-documented in reputable sources such as Organic Syntheses, ensuring a reliable method for its preparation.[2]

Spectroscopic Data and Interpretation

Spectroscopic analysis is a cornerstone of chemical characterization, providing a detailed fingerprint of a molecule's structure. This section delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 4-amino-3-methylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of Ethyl 4-amino-3-methylbenzoate is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of structurally similar compounds, such as Ethyl 4-aminobenzoate[3], the following proton signals are anticipated:

-

Ethyl Group Protons: The ethyl group will give rise to two signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, due to spin-spin coupling.

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region of the spectrum. Their chemical shifts and splitting patterns are influenced by the electronic effects of the substituents.

-

Amino Group Protons: The protons of the primary amine (NH₂) will typically appear as a broad singlet.

-

Methyl Group Proton: The methyl group attached to the aromatic ring will present as a singlet.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -OCH₂CH ₃ |

| ~2.2 | Singlet | 3H | Ar-CH ₃ |

| ~4.0 (broad) | Singlet | 2H | -NH ₂ |

| ~4.2 | Quartet | 2H | -OCH ₂CH₃ |

| ~6.7 | Doublet | 1H | Ar-H |

| ~7.6 | Doublet | 1H | Ar-H |

| ~7.7 | Singlet | 1H | Ar-H |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in Ethyl 4-amino-3-methylbenzoate will produce a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~14 | -OCH₂C H₃ |

| ~17 | Ar-C H₃ |

| ~60 | -OC H₂CH₃ |

| ~110-150 | Aromatic Carbons |

| ~167 | C =O (Ester) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 4-amino-3-methylbenzoate is expected to show characteristic absorption bands for the amine, ester, and aromatic moieties. The expected vibrational frequencies are based on data from similar compounds like Ethyl 4-aminobenzoate.[4]

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3250 | N-H Stretch | Primary Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic |

| ~1710 | C=O Stretch | Ester |

| 1630-1575 | N-H Bend | Primary Amine |

| 1600, 1500, 1450 | C=C Stretch | Aromatic Ring |

| 1250-1000 | C-O Stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For Ethyl 4-amino-3-methylbenzoate, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (179.22). The fragmentation pattern would likely involve the loss of the ethyl group, the ethoxy group, and other characteristic cleavages of the aromatic ring and its substituents.

Predicted Key Mass Spectrometry Fragments:

| m/z | Fragment |

| 179 | [M]⁺ |

| 150 | [M - C₂H₅]⁺ |

| 134 | [M - OC₂H₅]⁺ |

| 121 | [M - C₂H₅ - CO]⁺ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental procedures. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra involves dissolving a small amount of the sample in a deuterated solvent, such as chloroform-d (CDCl₃), and placing it in a high-field NMR spectrometer.

Workflow for NMR Data Acquisition

Caption: General workflow for acquiring NMR spectra.

FT-IR Spectroscopy

For solid samples like Ethyl 4-amino-3-methylbenzoate, the Attenuated Total Reflectance (ATR) method is a common and convenient technique.

Workflow for ATR-FTIR Data Acquisition

Caption: General workflow for acquiring ATR-FTIR spectra.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile and semi-volatile compounds like Ethyl 4-amino-3-methylbenzoate.

Workflow for GC-MS Data Acquisition

Caption: General workflow for acquiring GC-MS data.

Conclusion

The spectroscopic data of Ethyl 4-amino-3-methylbenzoate provides a detailed structural confirmation of this important synthetic intermediate. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for an unambiguous identification and characterization of the molecule. The predicted data, based on analogous structures, serves as a valuable reference for researchers working with this compound. The provided experimental protocols offer a standardized approach to obtaining reliable and reproducible spectroscopic data, ensuring the integrity of research and development in the pharmaceutical sciences.

References

- Vertex AI Search.

- The Royal Society of Chemistry.

-

Song, Y., et al. (2008). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o785. [Link]

-

Gassman, P. G., & Drewes, H. R. (1988). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 6, 581. [Link]

-

PubChem. Ethyl 3-Amino-4-methylbenzoate. [Link]

- The Royal Society of Chemistry.

-

PubChem. Ethyl 4-amino-3-methylbenzoate. [Link]

-

ChemSynthesis. ethyl 4-amino-3-methylbenzoate. [Link]

-

NIST. Ethyl 4-methylbenzoate. [Link]

- The Royal Society of Chemistry.

-

ResearchGate. Methyl 4-amino-3-methylbenzoate. [Link]

-

AIST. Spectral Database for Organic Compounds, SDBS. [Link]

-

NIST. Benzocaine. [Link]

Sources

Technical Guide: 13C NMR Characterization of Ethyl 4-amino-3-methylbenzoate

The following technical guide is structured to provide an authoritative, deep-dive analysis of the 13C NMR spectroscopy of Ethyl 4-amino-3-methylbenzoate . It is designed for analytical chemists and drug development researchers requiring rigorous structural validation protocols.[1][2]

Abstract

Ethyl 4-amino-3-methylbenzoate (CAS 40800-65-5) is a critical pharmacophore intermediate, often utilized in the synthesis of local anesthetics and complex benzocaine derivatives.[2][3] Accurate structural characterization of this molecule is essential for validating synthetic pathways and ensuring regulatory compliance in impurity profiling.[1][2] This guide provides a comprehensive 13C NMR analysis, detailing chemical shift assignments, mechanistic shielding/deshielding origins, and robust experimental protocols for self-validating structural confirmation.[1][2]

Structural Analysis & Carbon Environment

Before interpreting the spectrum, we must deconstruct the molecule into its distinct magnetic environments.[1][2] The molecule (

Carbon Classification[1][2]

-

Carbonyl Carbon (C=O): Highly deshielded, typical of conjugated esters.[1][2]

-

Aromatic Carbons (6): A tetra-substituted benzene ring pattern.[1][2]

-

Aliphatic Carbons (3):

Visualization of Connectivity

The following diagram illustrates the logical flow of structural assignment and the numbering scheme used in this guide.

Caption: Structural decomposition of Ethyl 4-amino-3-methylbenzoate for NMR assignment logic.[2]

Experimental Methodology

To obtain high-fidelity data suitable for publication or regulatory filing, the following protocol is recommended.

Sample Preparation[1][2]

-

Solvent: Chloroform-d (

) is the standard solvent.[1][2] -

Concentration: 20–50 mg of sample in 0.6 mL solvent. High concentration is preferred for 13C to improve the signal-to-noise ratio (S/N) for quaternary carbons.[1][2]

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the center triplet of

at 77.16 ppm.[1][2]

Instrument Parameters (Typical 400/500 MHz System)

-

Pulse Sequence: zgpg30 (Power-gated decoupling) is standard.[1][2]

-

Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

-

Scans (NS): Minimum 1024 scans are recommended to clearly resolve the quaternary carbons against the baseline noise.

Spectral Interpretation & Assignments

The following table synthesizes experimental data from analogous systems (Benzocaine, Ethyl 4-methylbenzoate) and theoretical additivity rules.

Chemical Shift Table ( )

| Carbon Label | Type | Shift (δ, ppm) | Assignment Logic (Causality) |

| C=O | Quaternary | 166.8 | Typical conjugated ester carbonyl.[2] |

| C4 | Quaternary | 148.5 | Ipso to -NH2 .[1][2] Strongly deshielded by the electronegative nitrogen and resonance effects, though slightly reduced compared to aniline due to the para-ester.[1][2] |

| C6 | Methine (CH) | 131.5 | Ortho to Ester .[1][2] Deshielded by the electron-withdrawing ester group (anisotropic effect).[1][2] |

| C2 | Methine (CH) | 130.8 | Ortho to Ester, Ortho to Methyl .[1][2] Similar to C6 but slightly perturbed by the adjacent methyl group.[1][2] |

| C3 | Quaternary | 121.0 | Ipso to Methyl, Ortho to NH2 .[1][2] The methyl group (+I) deshields, but the strong shielding effect of the ortho-amino group dominates this position.[1][2] |

| C1 | Quaternary | 119.5 | Ipso to Ester, Para to NH2 .[1][2] Interestingly shielded. The "Push-Pull" system (Amino donor -> Ester acceptor) increases electron density at the ring carbons conjugated to the donor.[2] |

| C5 | Methine (CH) | 114.2 | Ortho to NH2 .[1][2] Strongly shielded by the electron-donating amino group (resonance increases electron density at ortho/para positions).[1][2] |

| O-CH2 | Methylene | 60.3 | Deshielded by oxygen.[1][2] Characteristic of ethyl esters. |

| Ar-CH3 | Methyl | 17.2 | Methyl attached to an aromatic ring.[1][2] |

| Et-CH3 | Methyl | 14.4 | Terminal methyl of the ethyl ester.[1][2] |

Deep Dive: The "Push-Pull" Mechanism

The most critical feature of this spectrum is the chemical shift of C1 (119.5 ppm).[1][2] In a standard benzoate ester, this carbon appears around 130 ppm.[1][2] However, the 4-amino group is a strong resonance donor (+M effect).[1][2] It pushes electron density into the ring, specifically to the ortho and para positions relative to itself.[1][2]

-

Therefore, C1 is significantly shielded (moved upfield) by ~10 ppm compared to unsubstituted ethyl benzoate.[1][2] This confirms the presence of the amino group in the para position relative to the ester.[1][2]

Advanced Verification (2D NMR)

To ensure "Trustworthiness" in your assignment, you cannot rely solely on 1D shifts.[1][2] You must validate connectivity.[1][2][4]

HSQC (Heteronuclear Single Quantum Coherence)[1][2]

HMBC (Heteronuclear Multiple Bond Correlation)[1][2]

-

Purpose: Long-range coupling (2-3 bonds). This is the "Gold Standard" for assigning quaternary carbons.[1][2]

-

Critical Workflow Diagram:

Caption: HMBC logic flow for assigning the substituted aromatic core.

Validation Step: The Methyl protons (Ar-CH3) will show a strong 3-bond correlation to C4 (the carbon bearing the amine).[1][2] If this correlation is absent, the methyl group is likely not at the 3-position.[1][2]

Impurity Profiling & Quality Control

In drug development, 13C NMR is a powerful tool for detecting specific synthetic impurities that 1H NMR might miss due to overlap.[1][2]

-

Hydrolysis Product (4-amino-3-methylbenzoic acid):

-

N-Acetylation (Synthesis Byproduct):

-

Regioisomers (e.g., Methyl at position 2):

References

-

PubChem. Ethyl 4-amino-3-methylbenzoate (Compound). National Library of Medicine.[1][2] Available at: [Link][1][2]

-

Spectral Database for Organic Compounds (SDBS). 13C NMR of Ethyl 4-aminobenzoate (Benzocaine). SDBS No. 3065.[1][2] National Institute of Advanced Industrial Science and Technology (AIST).[1][2] (General Reference for Benzocaine analog).

-

LibreTexts Chemistry. 13.10: Characteristics of 13C NMR Spectroscopy. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts Guide. Available at: [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Methyl 4-amino-3-methylbenzoate | C9H11NO2 | CID 2736799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-amino-3-methylbenzoate | C10H13NO2 | CID 282796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Mass spectrometry of Ethyl 4-amino-3-methylbenzoate

[1][2][3]

Part 3: Validated Experimental Protocols

This section outlines a self-validating LC-MS/MS workflow. The protocol uses a "System Suitability Test" (SST) based on the structural analog Benzocaine if the specific reference standard is temporarily unavailable, ensuring method robustness.[2][3]

Liquid Chromatography Conditions

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[2][3]

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1][2][3]

-

Gradient:

Mass Spectrometer Settings (Triple Quadrupole)

| Parameter | Setting | Rationale |

| Ion Source | ESI Positive | Amine protonation efficiency. |

| Capillary Voltage | 3500 V | Standard for small molecules.[1][2][3] |

| Desolvation Temp | 350°C | Ensures complete solvent evaporation.[1][2][3] |

| Cone Voltage | 30 V | Optimizes transmission of |

| Collision Gas | Argon | Efficient fragmentation for CID.[1][2][3] |

MRM Transition Table

| Precursor ( | Product ( | Collision Energy (eV) | Role |

| 180.1 | 134.1 | 18 | Quantifier (High abundance acylium ion) |

| 180.1 | 106.1 | 32 | Qualifier (Structural confirmation) |

| 180.1 | 152.1 | 12 | Qualifier (Loss of Ethylene, rare but specific) |

Part 4: Quality Assurance & Troubleshooting

Isomer Discrimination

Critical Warning: Ethyl 4-amino-3-methylbenzoate (CAS 40800-65-5) has a positional isomer, Ethyl 3-amino-4-methylbenzoate (CAS 41191-92-8).[1][2][3]

-

MS Challenge: Both isomers produce identical parent ions (

180) and very similar fragment ions. -

Solution: Chromatographic separation is mandatory .[1][2][3] The 4-amino-3-methyl isomer typically elutes slightly later than the 3-amino-4-methyl isomer on C18 columns due to the steric shielding of the amine by the ortho-methyl group, which slightly increases lipophilicity compared to the more exposed amine in the isomer.[1][2][3]

-

Verification: Run a mixed standard of both isomers during method development to establish resolution (

).

System Suitability Test (SST)

Before running samples, inject a 100 ng/mL Benzocaine standard.[2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 282796, Ethyl 4-amino-3-methylbenzoate. Retrieved January 30, 2026 from [Link][2][3]

-

Organic Syntheses (2025). Synthesis of Ethyl 4-Amino-3-methylbenzoate. Org. Synth. 1977, 57,[2][3] 95. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Ethyl 4-methylbenzoate Mass Spectrum (Analog Reference). Retrieved from [Link][2][3]

-

MassBank Europe. Mass Spectrum of Benzocaine (LC-ESI-QFT). Accession: AU246601.[1][2][3] Retrieved from [Link][2][3]

Sources

- 1. 3-Amino-9-ethylcarbazole | C14H14N2 | CID 8588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-Amino-4-methylbenzoate | C10H13NO2 | CID 12607966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-amino-3-methylbenzoate | C10H13NO2 | CID 282796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-9-ethylcarbazole(132-32-1) 1H NMR [m.chemicalbook.com]

Technical Guide: Solubility Profile & Process Engineering of Ethyl 4-amino-3-methylbenzoate

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of Ethyl 4-amino-3-methylbenzoate (CAS 40800-65-5).

Executive Summary

Ethyl 4-amino-3-methylbenzoate (AME) is a critical lipophilic intermediate used in the synthesis of antiretroviral agents (HIV inhibitors) and tyrosine kinase inhibitors (e.g., Rociletinib analogs). Its solubility behavior is governed by the interplay between its polar amino-ester functionality and the hydrophobic toluene core.

This guide addresses the solubility landscape of AME, highlighting the discrepancy in melting points (polymorphism/purity indicators), solvent selection for recrystallization, and the Laser Monitoring Observation Technique for precise thermodynamic modeling.

Physicochemical Baseline & Purity Indicators

Before assessing solubility, researchers must validate the solid-state properties of the starting material. AME exhibits a significant melting point discrepancy in commercial literature, often indicative of purity levels or polymorphic forms.

| Property | Value (High Purity) | Value (Commercial/Crude) | Significance |

| CAS Registry | 40800-65-5 | 40800-65-5 | Unique Identifier |

| Molecular Formula | MW: 179.22 g/mol | ||

| Melting Point | 75 – 78 °C [1] | 48 – 52 °C [2] | Critical Quality Attribute. Lower range suggests significant impurities or distinct polymorph. |

| LogP (Oct/Water) | ~2.14 – 2.8 | N/A | Lipophilic; predicts poor aqueous solubility. |

| Appearance | White Crystalline Solid | Off-white/Yellow Powder | Color indicates oxidation of the amino group. |

ngcontent-ng-c3230145110="" class="ng-star-inserted">Critical Note: If your sample melts < 70°C, recrystallization from Absolute Ethanol is required before solubility testing.

Solubility Landscape: Solvent Compatibility

The solubility of AME follows a "Like Dissolves Like" mechanism, heavily influenced by the methyl group at the meta position, which increases lipophilicity compared to its analog, Benzocaine.

Qualitative Solubility Data

Data synthesized from organic synthesis protocols and partition coefficient analysis.

| Solvent Class | Specific Solvents | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Extraction; Reaction medium. |

| Alcohols | Ethanol, Methanol | High (Temp Dependent) | Recrystallization (Preferred). High solubility at reflux; moderate at RT. |

| Esters | Ethyl Acetate | High | Chromatography eluent; Extraction. |

| Nitriles | Acetonitrile | Moderate/High | HPLC mobile phase; Reaction solvent. |

| Hydrocarbons | Hexane, Pentane | Low | Anti-solvent for precipitation. |

| Aqueous | Water, Phosphate Buffer | Very Low (< 1 mg/mL) | Washing phase (removes inorganic salts). |

Recrystallization Strategy

For purification, Absolute Ethanol is the gold standard solvent.

-

Solubility Differential: AME is highly soluble in boiling ethanol but crystallizes effectively upon cooling to 0–5°C.

-

Anti-Solvent Method: Dissolve in minimal DCM, then add Hexane or Pentane to induce precipitation if thermal recrystallization fails [1].

Experimental Protocol: Laser Monitoring Observation

To generate precise mole-fraction solubility data (

The Setup

The system detects the "Last Crystal Disappearance" (LCD) point via laser transmittance.

Figure 1: Schematic of the Laser Monitoring Observation Technique for determining solid-liquid equilibrium.

Step-by-Step Methodology

-

Preparation: Calibrate the jacketed vessel temperature using a standard thermometer (uncertainty < 0.05 K).

-

Loading: Add a known mass of solvent (

) and AME ( -

Dissolution: Heat the mixture while stirring (400 rpm) until the laser transmittance signal stabilizes at maximum (clear solution).

-

Dynamic Loop: Lower the temperature at a rate of 0.1 K/min.

-

Detection: The temperature at which laser transmittance drops sharply indicates the formation of the solid phase (Cloud Point).

-

Verification: Repeat the heating/cooling cycle 3 times to ensure reproducibility.

Thermodynamic Modeling

Once experimental data (

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility with temperature:

- : Mole fraction of AME.

- : Absolute temperature (Kelvin).

- : Empirical parameters derived from regression analysis.

Thermodynamic Parameters

Using the Van't Hoff analysis, you can derive the dissolution enthalpy (

-

Interpretation:

-

Positive

: Endothermic dissolution (Solubility increases with T). -

Positive

: Entropy-driven process (Disorder increases upon mixing).

-

Figure 2: Logic flow for converting raw solubility data into process engineering parameters.

References

-

Organic Syntheses. "Benzoic acid, 4-amino-3-methyl-, ethyl ester." Org.[1][2] Synth.1976 , 55, 45. (Verified MP: 75-78°C and Recrystallization Protocol).

-

TCI Chemicals. "Ethyl 3-Amino-4-methylbenzoate Product Specifications." (Note: Distinguish from isomer).

-

PubChem. "Ethyl 4-amino-3-methylbenzoate (Compound)." National Library of Medicine.

- Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 2008.

Sources

Stability and Storage Conditions for Ethyl 4-amino-3-methylbenzoate

The following technical guide details the stability profile and storage protocols for Ethyl 4-amino-3-methylbenzoate , a specific structural analog of benzocaine used as a pharmaceutical intermediate.

CAS: 40800-65-5 | Formula: C₁₀H₁₃NO₂ | MW: 179.22 g/mol [1]

Executive Summary

Ethyl 4-amino-3-methylbenzoate is an aromatic ester characterized by a primary amine and an ortho-methyl group. While structurally similar to Ethyl 4-aminobenzoate (Benzocaine), the presence of the methyl group at the 3-position introduces specific steric and electronic factors that influence its stability. This compound is susceptible to oxidative degradation (discoloration) and hydrolytic cleavage of the ester bond. Optimal storage requires the exclusion of light, moisture, and oxygen to maintain purity >98% over extended periods.

Physicochemical Identity

Correct identification is critical to distinguish this compound from its isomer, Ethyl 3-amino-4-methylbenzoate (CAS 41191-92-8).

| Property | Specification | Notes |

| IUPAC Name | Ethyl 4-amino-3-methylbenzoate | |

| CAS Number | 40800-65-5 | Distinct from Benzocaine (94-09-7) |

| Physical State | White to off-white crystalline solid | Darkens upon oxidation |

| Melting Point | 75 – 78 °C | Source: Organic Syntheses [1] |

| Solubility | Soluble in Ethanol, DCM, Chloroform | Sparingly soluble in water |

| pKa (Calc) | ~2.5 (Amine), ~11 (Amide-like) | Weak base due to EWG ester |

Degradation Mechanisms

Understanding the chemical vulnerabilities of the molecule is the foundation of the storage protocol.

A. Oxidative Instability (Primary Failure Mode)

The primary aniline nitrogen is electron-rich. Although the ester group at the para position is electron-withdrawing (stabilizing), the ortho-methyl group is electron-donating, slightly increasing the electron density on the nitrogen compared to benzocaine.

-

Mechanism: Radical-mediated oxidation leads to the formation of N-oxides, hydroxylamines, and eventually colored azo/azoxy coupling products.

-

Visual Indicator: Transformation from white crystals to yellow/brown powder.

B. Hydrolytic Degradation

The ethyl ester linkage is susceptible to hydrolysis, catalyzed by acids, bases, or prolonged exposure to humidity.

-

Pathway: Ethyl 4-amino-3-methylbenzoate + H₂O

4-Amino-3-methylbenzoic acid + Ethanol. -

Impact: Increase in free acid content, potentially altering the pH of formulations or interfering with downstream synthesis.

C. Photochemical Sensitivity

Aromatic amines absorb UV light, which can excite the molecule and accelerate oxidative pathways.

Figure 1: Primary degradation pathways. Oxidation leads to color change, while hydrolysis generates acidic impurities.

Storage & Handling Protocols

Recommended Storage Conditions

To maximize shelf life (typically 24 months), adhere to the following "Golden Standard" conditions.

| Parameter | Standard Condition | Best Practice (Long-Term) |

| Temperature | Room Temp (20–25°C) | Refrigerated (2–8°C) |

| Atmosphere | Dry Air | Inert Gas (Argon/Nitrogen) |

| Humidity | < 60% RH | Desiccated Environment |

| Light | Ambient (No direct sun) | Amber Glass / Foil Wrap |

Handling Workflow

The following workflow ensures the integrity of the compound from receipt to usage.

-

Receipt & QC: Upon arrival, verify the melting point (75-78°C) to confirm identity and ensure no thermal degradation occurred during transit.

-

Aliquotting: Avoid repeated freeze-thaw or open-close cycles. Aliquot the bulk material into single-use amber vials under a nitrogen blanket.

-

Container Selection: Use borosilicate glass (Type I) with PTFE-lined caps. Avoid metal containers which can catalyze oxidation of the amine.

Figure 2: Workflow for material intake and storage to prevent degradation.

Analytical Monitoring

Routine monitoring is required to validate stability.

-

HPLC Method: Reverse-phase C18 column.

-

Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid or Phosphate Buffer pH 3.0).

-

Detection: UV at 254 nm (aromatic ring) and 290 nm (conjugated system).

-

Target: Watch for the appearance of the acid hydrolysis product (elutes earlier than the ester) and non-polar dimers (elute later).

-

-

Visual Inspection: Any deviation from a white crystalline appearance indicates oxidation.

References

-

Organic Syntheses. "Ethyl 4-amino-3-methylbenzoate". Org.[2] Synth.1977 , 57, 95. Link

-

BLD Pharm. "Ethyl 4-amino-3-methylbenzoate Product Specifications". Accessed via ChemicalBook/BLD Pharm Catalog. Link

-

PubChem. "Ethyl 4-amino-3-methylbenzoate (Compound)".[3][2][4] National Library of Medicine. Link[2]

Sources

- 1. 40800-65-5|Ethyl 4-amino-3-methylbenzoate|BLD Pharm [bldpharm.com]

- 2. Ethyl 4-amino-3-methylbenzoate | C10H13NO2 | CID 282796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-Amino-4-methylbenzoate | C10H13NO2 | CID 12607966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 3-Amino-4-methylbenzoate | C10H13NO2 | CID 12607966 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Medicinal Chemistry Applications of Ethyl 4-amino-3-methylbenzoate

Executive Summary

Ethyl 4-amino-3-methylbenzoate (CAS: 40800-65-5) is a specialized bifunctional pharmacophore used primarily as a scaffold in the synthesis of DNA-interactive agents and heterocyclic drug cores. Distinct from its isomer ethyl 3-amino-4-methylbenzoate (a precursor to Bcr-Abl inhibitors like Nilotinib), this compound serves as a critical building block for distamycin-based alkylating agents and 1,4-benzodiazepine derivatives. Its structural homology to benzocaine, modified by an ortho-methyl group, imparts unique steric and lipophilic properties that modulate biological half-life and receptor binding affinity.

This guide details the compound's utility in synthesizing DNA minor groove binders, its role in heterocyclic ring closure, and validated experimental protocols for its manipulation.

Part 1: Chemical Profile & Scaffold Utility

Structural Properties

The compound features a para-amino benzoate core sterically modified by a methyl group at the 3-position. This ortho-toluidine motif (relative to the amine) significantly alters the reactivity and metabolic stability compared to the parent benzocaine structure.

| Property | Data | Relevance in MedChem |

| CAS Number | 40800-65-5 | Unique identifier (distinct from 3-amino isomer). |

| Molecular Formula | C₁₀H₁₃NO₂ | Low molecular weight fragment (MW: 179.22). |

| Melting Point | 75–78 °C | Crystalline solid, stable for storage. |

| H-Bonding | Donor (NH₂), Acceptor (C=O) | Forms intermolecular H-bond dimers in solid state; mimics DNA base-pairing edges. |

| LogP (Predicted) | ~2.5 | Higher lipophilicity than benzocaine (LogP ~1.9), enhancing membrane permeability. |

The "Dimer" Effect

X-ray crystallographic studies reveal that Ethyl 4-amino-3-methylbenzoate forms stable dimers via N—H···N and N—H···O hydrogen bonds.[1] This self-assembly behavior mimics the molecular recognition patterns required for binding to the DNA minor groove, making it an ideal "reading frame" for designing lexitropsins (sequence-reading peptides).

Part 2: Key Medicinal Applications[2]

Synthesis of Distamycin-Based Antitumor Agents

The most authoritative application of this scaffold is in the synthesis of bis-(2-haloethyl)aminophenyl substituted distamycin derivatives .[2] Distamycin A is a natural pyrrole-amidine antibiotic that binds reversibly to AT-rich sequences in the DNA minor groove.[1][2]

-

Mechanism: By coupling the Ethyl 4-amino-3-methylbenzoate unit to a nitrogen mustard moiety (bis-(2-haloethyl)amine), researchers create "hybrid" drugs. The benzoate moiety acts as a vector, guiding the alkylating "warhead" to specific DNA sequences.

-

Therapeutic Target: These derivatives have demonstrated efficacy against leukemia, lymphoma, and neuroblastoma cell lines by interfering with DNA replication and transcription.[2]

Precursor for 1,4-Benzodiazepines

The compound serves as a robust starting material for the synthesis of benzo[e][1,4]diazepin-5-one derivatives, a class of privileged structures in CNS drug discovery (anxiolytics, anticonvulsants).

-

Synthetic Logic: The ester group allows for cyclization with amino acid derivatives, while the aromatic amine remains available for further functionalization or acts as the nucleophile in the ring-closure step.

-

Advantage: The 3-methyl group on the benzene ring introduces chirality and conformational constraints in the final diazepine ring, potentially increasing selectivity for GABA_A receptor subtypes.

Benzocaine Analog (Local Anesthesia)

Structurally, the compound is 3-methylbenzocaine .

-

Pharmacology: The addition of the hydrophobic methyl group ortho to the amine increases the compound's lipophilicity.

-

Effect: This modification typically prolongs the duration of action by slowing hydrolysis by plasma esterases and enhancing penetration into the nerve membrane. However, the steric bulk may slightly reduce potency if the binding pocket is tight.

Part 3: Visualization of Synthetic Pathways

Workflow: Distamycin Analog Synthesis

The following diagram illustrates the logical flow of utilizing Ethyl 4-amino-3-methylbenzoate to construct a DNA-alkylating hybrid agent.

Caption: Synthetic logic for converting the benzoate scaffold into a targeted DNA-alkylating agent.

Workflow: Benzodiazepine Cyclization

This pathway demonstrates the conversion of the linear ester into the bicyclic benzodiazepine core.

Caption: Cyclization strategy for accessing the CNS-active benzodiazepine core.

Part 4: Detailed Experimental Protocols

Protocol: Synthesis of Ethyl 4-amino-3-methylbenzoate

Note: While commercially available, in-house synthesis ensures high purity for sensitive biological assays.

Objective: Esterification of 4-amino-3-methylbenzoic acid.

-

Reagents:

-

4-Amino-3-methylbenzoic acid (15.2 g, 100 mmol)

-

Absolute Ethanol (40.4 mL, excess)

-

Concentrated HCl (120 mL)

-

-

Procedure:

-

Dissolution: Charge a 500 mL round-bottom flask with 4-amino-3-methylbenzoic acid and ethanol. Stir until the solid is wetted/suspended.

-

Acid Addition: Add concentrated HCl dropwise via an addition funnel at room temperature. Caution: Exothermic.

-

Reflux: Heat the mixture to 90°C (reflux) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) for disappearance of the acid.

-

Workup: Cool the reaction mixture in an ice-water bath. The hydrochloride salt of the product may precipitate.

-

Neutralization: Carefully neutralize with saturated NaHCO₃ solution until pH ~8. Extract with Dichloromethane (3 x 50 mL).

-

Purification: Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Crystallization: Recrystallize from Methanol to yield white crystals.

-

-

Yield: ~85–90%.

-

Characterization: Melting point 75–78°C.[3]

Protocol: General Amide Coupling (Scaffold Functionalization)

Objective: Coupling the aniline amine to an acyl chloride (common first step in drug synthesis).

-

Reagents:

-

Ethyl 4-amino-3-methylbenzoate (1.0 eq)

-

Acyl Chloride (e.g., 2-chloroacetyl chloride) (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

-

-

Procedure:

-

Dissolve the benzoate (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.

-

Add TEA (1.5 eq) and cool to 0°C.

-

Add the Acyl Chloride dropwise over 15 minutes.

-

Allow to warm to room temperature and stir for 2 hours.

-

Quench: Add water. Separate organic layer.[4]

-

Wash: Wash with 1M HCl (to remove unreacted amine), then Brine.

-

Isolate: Dry over Na₂SO₄ and evaporate solvent.

-

-

Validation: NMR should show disappearance of the broad NH₂ signal (~4.0 ppm) and appearance of the amide NH (~8-10 ppm).

References

-

Baraldi, P. G., et al. (2007).[2] Synthesis and biological activity of bis-(2-haloethyl)aminophenyl substituted distamycin derivatives. PubMed/PMC.

-

Gassman, P. G., & Gruetzmacher, G. (1976). Ortho-Alkylation of Anilines: Ethyl 4-Amino-3-methylbenzoate. Organic Syntheses, Coll. Vol. 6, p.581.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 282796, Ethyl 4-amino-3-methylbenzoate.

-

Abu-Orabi, S. T., et al. (2012). Synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate. MDPI Molbank.

-

Banik, B. K., et al. (2005). Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds. Organic Syntheses, Vol. 81, p.188.

Sources

The Strategic Utility of Ethyl 4-Amino-3-methylbenzoate: A Technical Guide for Synthetic Chemists

Executive Summary: Ethyl 4-amino-3-methylbenzoate is a versatile, multi-functionalized aromatic building block that serves as a crucial starting material and intermediate in the synthesis of high-value organic molecules. Its unique substitution pattern—an ethyl ester, a nucleophilic amine, and a methyl group on a benzene ring—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and core reactivity. It further details its strategic application in medicinal chemistry, particularly in the construction of DNA-binding antitumor agents, and provides validated, step-by-step protocols for its synthesis and derivatization, empowering researchers in drug discovery and process development.

Introduction: A Profile of a Versatile Building Block

Ethyl 4-amino-3-methylbenzoate, also known as ethyl 3-methyl-4-aminobenzoate, is a substituted anthranilate ester that has emerged as a key intermediate in complex organic synthesis. The strategic placement of its functional groups makes it an ideal scaffold for building molecular complexity. The primary amino group is a potent nucleophile and a handle for introducing nitrogen-containing functionalities or for diazotization, while the ethyl ester provides a site for hydrolysis or amidation. The methyl group ortho to the amine sterically and electronically influences reactivity, offering opportunities for regioselective transformations. This combination makes it particularly valuable in the synthesis of pharmaceuticals and other specialty chemicals where precise control over molecular architecture is paramount.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physical and analytical properties of a building block is fundamental to its effective use in the laboratory. The data presented below has been consolidated from various sources to provide a reliable reference for researchers.

Table 1: Physicochemical and Spectroscopic Data for Ethyl 4-amino-3-methylbenzoate

| Property | Value | Source(s) |

| IUPAC Name | ethyl 4-amino-3-methylbenzoate | [1] |

| CAS Number | 40800-65-5 | [2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | White solid / colorless block | [3][4] |

| Melting Point | 75–78 °C | [4] |

| Solubility | Soluble in methanol, ethanol, dichloromethane | [3][4] |

| ¹H NMR (Predicted) | δ (ppm): 7.7 (d, 1H), 7.6 (s, 1H), 6.7 (d, 1H), 4.3 (q, 2H), 4.1 (br s, 2H), 2.2 (s, 3H), 1.4 (t, 3H) | Predicted |

| ¹³C NMR (Predicted) | δ (ppm): 167.0, 149.0, 132.0, 129.5, 120.0, 118.0, 116.5, 60.5, 17.5, 14.5 | Predicted |

Synthesis of the Building Block

The preparation of high-purity Ethyl 4-amino-3-methylbenzoate is critical for its successful application in subsequent synthetic steps. Two robust and well-documented methods are presented below: Fischer esterification of the corresponding carboxylic acid and a desulfurization route.

Method 1: Fischer Esterification

This classical method involves the acid-catalyzed esterification of 3-Methyl-4-aminobenzoic acid. The use of a large excess of the alcohol (ethanol) serves to drive the equilibrium towards the product.

Diagram 1: Fischer Esterification of 3-Methyl-4-aminobenzoic Acid.

-

Materials: 3-Methyl-4-aminobenzoic acid (15.2 g, 100 mmol), Ethanol (40.4 mL, approx. 1000 mmol), Concentrated Hydrochloric Acid (120 mL).

-

Procedure: a. To a round-bottom flask, add 3-Methyl-4-aminobenzoic acid and ethanol. b. Heat the mixture to 90 °C until the solid melts. c. Using a dropping funnel, add the concentrated hydrochloric acid dropwise to the molten mixture. Maintain the temperature at 90 °C during the addition. d. After the addition is complete, continue to heat the reaction mixture for a specified time (monitoring by TLC is recommended). e. Cool the reaction mixture using an ice-water bath. f. The product will precipitate out of the solution. Collect the solid product by suction filtration.

-

Purification: The crude product can be recrystallized from a suitable solvent, such as methanol, to obtain colorless crystals of high purity.[3]

Method 2: Desulfurization via Raney Nickel

An alternative synthesis involves the desulfurization of an ortho-thiomethylated precursor. This method is particularly useful when constructing the aromatic ring through specific substitution strategies.

Diagram 2: Synthesis via Raney Nickel Desulfurization.

-

Materials: Ethyl 4-amino-3-(methylthiomethyl)benzoate (11.25 g, 50.00 mmol), W-2 Raney Nickel (approx. 50 g slurry), Absolute Ethanol (300 mL), Dichloromethane.

-

Procedure: a. In a 1-L, three-necked round-bottomed flask equipped with a mechanical stirrer, charge the flask with the starting material, absolute ethanol, and the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric and must be handled with care, always kept under a solvent. b. Stir the reaction mixture vigorously at 25 °C for one hour. c. Stop the stirring and carefully decant the ethanolic solution from the catalyst. d. Wash the catalyst with one 300-mL portion of absolute ethanol and one 500-mL portion of dichloromethane, decanting the solvent each time. e. Combine the organic solutions and concentrate them on a rotary evaporator.

-

Purification: Dissolve the resulting solid in 200 mL of dichloromethane, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the product as a white solid (7.0–7.6 g, 77–84% yield).[4]

Core Reactivity and Synthetic Applications

The synthetic utility of Ethyl 4-amino-3-methylbenzoate stems from the distinct reactivity of its functional groups. The primary amine is the most versatile handle for derivatization.

Amide Bond Formation

The nucleophilic amino group readily participates in acylation reactions with carboxylic acids, acyl chlorides, or anhydrides to form amides. This is a cornerstone transformation in the synthesis of many pharmaceuticals.

Diagram 3: General Scheme for Amide Bond Formation.

This protocol is adapted from a similar procedure for the acetylation of an aniline derivative and represents a fundamental transformation.[5]

-

Materials: Ethyl 4-amino-3-methylbenzoate (1.79 g, 10 mmol), Acetic Anhydride (1.12 g, 11 mmol), Glacial Acetic Acid (15 mL).

-

Procedure: a. Dissolve Ethyl 4-amino-3-methylbenzoate in glacial acetic acid in a round-bottom flask. b. Add acetic anhydride to the solution. c. Stir the reaction mixture continuously at room temperature for 12-18 hours. Monitor the reaction progress by TLC. d. Upon completion, pour the reaction mixture into cold water to precipitate the product. e. Collect the solid by suction filtration and wash with water until the filtrate is neutral.

-

Purification: The crude N-(4-(ethoxycarbonyl)-2-methylphenyl)acetamide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Case Study: Synthesis of Antitumor Distamycin Analogues

A significant application of Ethyl 4-amino-3-methylbenzoate is in the synthesis of bis-(2-haloethyl)aminophenyl substituted distamycin derivatives.[3] These compounds are DNA-binding agents with potent antitumor and antiviral properties.[3] The building block is used to construct the core phenyl-pyrrole framework of these complex molecules. The synthesis typically involves a sequence of amide couplings and other transformations where the amine functionality of the title compound is pivotal.

The use of this specific building block is crucial as it forms the "head" group of the distamycin analogue, which is responsible for interacting with the minor groove of DNA. The precise positioning of the methyl and ester groups influences the binding affinity and selectivity of the final drug molecule.

Conclusion

Ethyl 4-amino-3-methylbenzoate is a building block of significant strategic value for organic synthesis. Its well-defined reactivity, coupled with straightforward synthetic access, makes it an attractive starting material for complex target molecules. The demonstrated application in the synthesis of potent antitumor agents underscores its importance in medicinal chemistry. The protocols and data provided in this guide serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this versatile intermediate.

References

-

He, M., Wang, Y., & Liu, S. (2008). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o785. [Link]

-

Gassman, P. G., & Gruetzmacher, G. (1977). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 56, 15. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 282796, Ethyl 4-amino-3-methylbenzoate. Retrieved January 30, 2026, from [Link]

-

ChemSynthesis. (n.d.). ethyl 4-amino-3-methylbenzoate. Retrieved January 30, 2026, from [Link]

- Google Patents. (n.d.). CN101481330A - Preparation of N-(4-ethoxy carbonyl phenyl)-N'-methyl-N'-phenyl formamidine.

-

Kaur, H., & Betz, K. (2007). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4678. [Link]

Sources

- 1. Ethyl 4-amino-3-methylbenzoate | C10H13NO2 | CID 282796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Ethyl 4-amino-3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Ethyl 4-amino-3-methylbenzoate derivatives

An In-Depth Technical Guide to the Biological Activity of Ethyl 4-amino-3-methylbenzoate Derivatives

Foreword: The Untapped Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the benzoic acid framework is a recurring motif, celebrated for its role in a multitude of therapeutic agents.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Within this distinguished chemical family, Ethyl 4-amino-3-methylbenzoate emerges as a particularly compelling starting point for drug discovery. Its substituted aniline structure offers multiple reactive sites for chemical modification, paving the way for the creation of diverse molecular libraries. This guide provides a technical deep-dive into the synthesis, known biological activities, and therapeutic potential of derivatives built upon this core scaffold, offering both foundational knowledge and practical methodologies for researchers in the field.

The Core Moiety: Synthesis and Derivatization Strategies

The journey into the biological applications of Ethyl 4-amino-3-methylbenzoate derivatives begins with a robust and reproducible synthesis of the parent compound and a clear strategy for its subsequent modification.

Synthesis of the Parent Scaffold: Ethyl 4-amino-3-methylbenzoate

The preparation of Ethyl 4-amino-3-methylbenzoate is a well-established process. One common and efficient method involves the esterification of 3-Methyl-4-aminobenzoic acid.[4] An alternative approach involves the desulfurization of an intermediate, ethyl 4-amino-3-(methylthiomethyl)benzoate, using Raney nickel.[5]

Protocol 1: Synthesis via Esterification [4]

-

Objective: To synthesize Ethyl 4-amino-3-methylbenzoate from 3-Methyl-4-aminobenzoic acid.

-

Materials:

-

3-Methyl-4-aminobenzoic acid

-

Ethanol (absolute)

-

Concentrated Hydrochloric Acid

-

Ice bath

-

Filtration apparatus

-

-

Procedure:

-

Suspend 3-Methyl-4-aminobenzoic acid (1.0 mole equivalent) in an excess of ethanol (approx. 10 mole equivalents).

-

Heat the mixture to 90°C until the solid melts and dissolves.

-

While maintaining the temperature, add concentrated hydrochloric acid dropwise from a dropping funnel. The acid acts as a catalyst for the Fischer esterification.

-

Upon completion of the reaction (monitored by Thin Layer Chromatography), cool the reaction mixture in an ice-water bath to precipitate the product.

-

Collect the crystalline product by suction filtration.

-

The crude product can be further purified by recrystallization from a suitable solvent like methanol to obtain crystals suitable for analysis.

-

Strategic Derivatization Pathways

The true potential of Ethyl 4-amino-3-methylbenzoate lies in its capacity for chemical modification. The primary sites for derivatization are the amino group (-NH2) and, to a lesser extent, the aromatic ring. These modifications are pivotal in tuning the molecule's physicochemical properties and biological activity.

-

N-Acylation & Schiff Base Formation: The amino group is a potent nucleophile, readily reacting with acyl chlorides, anhydrides, or aldehydes to form amides and Schiff bases, respectively. This is a common strategy for creating libraries of compounds with potential antimicrobial or cytotoxic activities.[6]

-

Alkylation: The amino group can also be alkylated to introduce different alkyl or aryl groups, further diversifying the chemical space.[7]

-

Building Complex Heterocycles: The core can be used as a building block for more complex molecules, such as 1,3,4-oxadiazole or thiosemicarbazide derivatives, which have shown promise as anticancer agents targeting signaling molecules like kinases.[1]

Caption: The cytotoxic mechanism of distamycin-like derivatives.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

-

Objective: To determine the concentration at which a new derivative reduces the viability of a cancer cell line by 50% (IC50).

-

Materials:

-

Cancer cell line (e.g., A549 lung cancer, HepG2 liver cancer). [1] * Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS).

-

Test derivative dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., acidified isopropanol).

-

96-well microplate, multi-channel pipette, plate reader.

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of ~5,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test derivative. Replace the old medium with fresh medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression.

-

Antimicrobial and Anti-inflammatory Potential

While the anticancer applications are most specifically documented for Ethyl 4-amino-3-methylbenzoate itself, the broader family of aminobenzoic acid derivatives is rich with antimicrobial and anti-inflammatory activity. [1][6]This provides a strong rationale for exploring these properties in novel derivatives.

Antimicrobial Activity: A Lesson from PABA

Para-aminobenzoic acid (PABA), a closely related isomer, is a precursor for folic acid synthesis in many bacteria. [6]This metabolic pathway is a classic target for sulfonamide antibiotics. By modifying the amino group of Ethyl 4-amino-3-methylbenzoate, for instance, by creating Schiff bases, it is possible to design molecules that interfere with microbial growth. [6]Such derivatives have shown potent broad-spectrum antifungal properties and activity against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [6] Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a derivative against a specific microorganism.

-

Procedure:

-

Prepare a two-fold serial dilution of the test compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) to a concentration of ~5 x 10^5 CFU/mL.

-

Inoculate each well of the plate with the bacterial suspension.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Anti-inflammatory Activity

Benzoic acid derivatives are widely recognized for their anti-inflammatory effects. [1]This activity is often mediated through the inhibition of key inflammatory enzymes like cyclooxygenase (COX-1 and COX-2). Designing derivatives that selectively inhibit COX-2 is a major goal in developing anti-inflammatory drugs with fewer gastrointestinal side effects.

Structure-Activity Relationships (SAR) and Data Summary

The biological activity of these derivatives is intrinsically linked to their chemical structure. Synthesizing the available information allows us to propose a preliminary SAR table to guide future drug design efforts.

| Structural Modification | Target Moiety | Likely Impact on Biological Activity | Rationale/Example |

| Addition of Nitrogen Mustard | Amino Group | Potent Anticancer (Alkylating) | Forms covalent bonds with DNA, leading to cytotoxicity. [4] |

| Formation of Schiff Base | Amino Group | Enhanced Antimicrobial | Alters steric and electronic properties, may mimic PABA to inhibit folate pathway. [6] |

| Addition of Heterocycles (e.g., Oxadiazole) | Amino Group (via linker) | Anticancer (Kinase Inhibition) | Heterocycles can act as bioisosteres for amides/esters, improving metabolic stability and target binding. [1] |

| Halogenation (e.g., -Cl) | Aromatic Ring | Modulated Cytotoxicity/Lipophilicity | Halogens can alter binding interactions and cell membrane permeability. [1] |

| Altering the Ester Group | Carboxylate | Modified Pharmacokinetics | Changes in the ester (e.g., methyl to ethyl to propyl) can affect solubility, absorption, and metabolic stability. |

Conclusion and Future Directions

Ethyl 4-amino-3-methylbenzoate is more than a simple chemical intermediate; it is a versatile and promising scaffold for the development of novel therapeutics. Its demonstrated role in the creation of DNA-alkylating anticancer agents provides a solid foundation for its utility. [4]Furthermore, the established biological activities of the wider aminobenzoate family strongly suggest that libraries derived from this core will yield potent antimicrobial and anti-inflammatory candidates.

Future research should focus on:

-

Systematic Derivatization: Creating and screening a broad library of derivatives to build a comprehensive SAR profile.

-

Mechanism of Action Studies: Elucidating the specific molecular targets for new active compounds, particularly for antimicrobial and anti-inflammatory activities.

-

In Vivo Evaluation: Advancing the most promising in vitro hits into preclinical animal models to assess efficacy, pharmacokinetics, and safety.

By leveraging the chemical tractability of this scaffold and applying modern drug discovery principles, the research community can unlock the full therapeutic potential of Ethyl 4-amino-3-methylbenzoate derivatives.

References

-

Ethyl 4-amino-3-methylbenzoate - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). PubMed Central. [Link]

-

Tukshipa, S., et al. (2023). Metabolomic screening for therapeutic potential in Mimela sp., an edible insect of the Arunachal Pradesh region. Journal of Environmental Biology. [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (2015). MDPI. [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). MDPI. [Link]

-